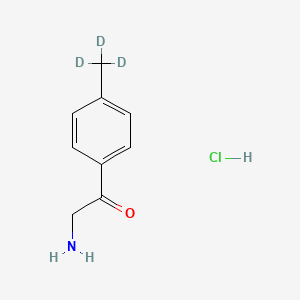

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWOUORJQZGRRF-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with the conversion of 4-(trideuteriomethyl)acetophenone to its corresponding oxime intermediate. Hydroxylamine hydrochloride introduces the amine group, forming an oxime, which is subsequently reduced to the primary amine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The final step involves hydrochlorination with gaseous HCl to yield the crystalline hydrochloride salt.

Optimization of Reaction Conditions

-

Solvent System : THF or ethanol enhances solubility of intermediates, with ethanol preferred for its lower toxicity.

-

Temperature : Reflux conditions (70–80°C for THF; 78°C for ethanol) maximize reaction rates while minimizing side reactions.

-

Reducing Agent : LiAlH4 outperforms sodium borohydride (NaBH4) in reducing oximes to amines, achieving yields >75% compared to NaBH4’s 40–50%.

Table 1: Comparative Analysis of Reducing Agents

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| LiAlH4 | THF | 70 | 78 | >99% |

| NaBH4 | Ethanol | 25 | 45 | 92% |

Alternative Methods: Deuterium Incorporation Strategies

Catalytic Deuteration of Preformed Amine

An alternative approach deuterates the non-labeled amine post-synthesis. Using deuterium gas (D2) and palladium-on-carbon (Pd/C) in deuterated methanol (CD3OD), the methyl group undergoes H/D exchange. However, this method risks incomplete deuteration (<95% isotopic purity) and requires rigorous purification.

Gabriel Synthesis with Deuterated Reagents

The Gabriel synthesis, employing potassium phthalimide and deuterated alkyl halides, offers a route to primary amines. While theoretically viable, this method introduces complexity in isolating the deuterated intermediate and is less commonly reported for this compound.

Purification and Characterization

Recrystallization and Solvent Selection

Post-reduction, the crude product is recrystallized from ethanol/N,N-dimethylformamide (DMF) (9:1 v/v) to remove aluminum salts and unreacted starting materials. This step enhances purity to >99%, as confirmed by thin-layer chromatography (TLC).

Spectroscopic Validation

Table 2: Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| δ 4.81 (s, OCH2), δ 7.12–8.25 (m, ArH) | Deuteration success; aromatic integrity | |

| IR | 1671 cm, 3425 cm | C=O and N-H stretches |

Challenges and Mitigation Strategies

Isotopic Purity Degradation

Exposure to protic solvents or moisture during synthesis can lead to H/D exchange, reducing isotopic purity to <90%. Strict anhydrous conditions and deuterated solvents (e.g., D2O for workup) mitigate this risk.

Byproduct Formation

Over-reduction of the oxime to secondary amines occurs at elevated temperatures (>80°C). Stepwise addition of LiAlH4 and temperature monitoring limit this side reaction.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors enhance reaction control and scalability. A 2024 study demonstrated a 20% yield increase using microfluidic systems with real-time pH monitoring .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used.

Major Products

Oxidation: Produces 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Produces 4-methylphenylethanol or 4-methylphenylethylamine.

Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride has several scientific research applications:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Helps in understanding metabolic pathways by tracing the deuterium-labeled compound.

Medicine: Used in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.

Industry: Employed in the synthesis of deuterated compounds for various applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride involves its interaction with enzymes and metabolic pathways. The deuterium labeling allows for the tracking of the compound through various biochemical processes, providing insights into enzyme activity and metabolic flux.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride (CAS 72481-17-5)

- Structural Differences : Contains a hydroxyl group at the phenyl ring’s ortho position instead of a methyl group.

- Synthesis : Prepared via reduction of nitro-coumarin derivatives using hydriodic acid .

- Physical Properties : Melting point ranges from 215–235°C, higher than typical values for methyl-substituted analogs due to hydrogen bonding from the hydroxyl group .

- Applications : Primarily used in organic synthesis intermediates; lacks deuterium labeling for metabolic studies.

2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride (CAS 5425-81-0)

- Structural Differences : Substituted with a nitro group at the para position, introducing strong electron-withdrawing effects.

- Reactivity : The nitro group increases electrophilicity at the ketone site, making it more reactive in nucleophilic additions compared to the methyl-substituted derivative .

- Applications : Used in dye synthesis and as a precursor for nitroaromatic pharmaceuticals.

Deuterated Analog: 2-Amino-1-(4-methylphenyl)ethanol-d3 Hydrochloride (CAS 1794884-99-3)

- Functional Group Variation: Features an ethanol group instead of ethanone, altering redox properties.

- Deuterium Impact : Like the target compound, deuterium substitution enhances metabolic stability but reduces bioavailability due to increased molecular mass .

Comparative Data Table

| Property | 2-Amino-1-(4-methylphenyl)ethanone-d3 HCl | 2-Amino-1-(2-hydroxyphenyl)ethanone HCl | 2-Amino-1-(4-nitrophenyl)ethanone HCl |

|---|---|---|---|

| Substituent | Methyl (para) | Hydroxyl (ortho) | Nitro (para) |

| Deuterium Labeling | Yes (d³) | No | No |

| Melting Point | Not reported | 215–235°C | Not reported |

| Key Applications | Metabolic studies, isotopic tracing | Organic synthesis | Dye/pharmaceutical intermediates |

| Synthetic Complexity | High (requires isotopic labeling) | Moderate | Low |

Pharmacological and Industrial Implications

- Deuterium Effects: The d³ labeling in 2-Amino-1-(4-methylphenyl)ethanone-d3 HCl likely extends its half-life in biological systems, making it valuable for drug development studies. This contrasts with non-deuterated analogs like 2-Amino-1-(4-nitrophenyl)ethanone HCl, which are more suited for industrial chemical synthesis .

- Substituent Influence : Methyl groups enhance lipophilicity, improving membrane permeability, while hydroxyl or nitro groups alter solubility and reactivity profiles .

Biological Activity

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride, with the chemical formula C9H12ClNO, is a deuterated derivative of 2-amino-1-(4-methylphenyl)ethanone, which is often used in medicinal chemistry and biological research. This compound exhibits various biological activities, making it a subject of interest in pharmacological studies.

The biological activity of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride is primarily attributed to its structural features, which allow it to interact with specific biological targets. The amino group and the aromatic ring contribute to its ability to bind with enzymes and receptors, potentially influencing their activity. This compound may act as an inhibitor or modulator in various biochemical pathways, particularly those related to neurological functions and metabolic processes.

Pharmacological Applications

- Neurological Disorders : Research indicates that compounds similar to 2-Amino-1-(4-methylphenyl)ethanone-d3 have potential applications in treating neurological disorders. They may affect neurotransmitter systems, providing therapeutic avenues for conditions such as depression and anxiety .

- Metabolic Regulation : The compound's influence on metabolic pathways suggests its potential role in obesity management and metabolic syndrome treatment. Studies have shown that related compounds can modulate appetite-regulating neuropeptides, thus impacting food intake and energy balance .

- Antimicrobial Activity : There is evidence that structurally related compounds exhibit antimicrobial properties. The presence of the methyl group on the phenyl ring may enhance lipophilicity, improving membrane penetration and increasing efficacy against bacterial strains .

Case Study 1: Neurological Impact

A study focusing on the effects of amino ketones on neuropeptide signaling demonstrated that these compounds can significantly alter the release of anorexigenic peptides in animal models. This suggests that 2-Amino-1-(4-methylphenyl)ethanone-d3 might similarly influence neuropeptide dynamics, providing insights into its potential use for appetite regulation .

Data Table: Biological Activity Comparison

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride with isotopic purity?

The synthesis typically involves bromination of 4-methylpropiophenone followed by deuteration. A validated protocol includes reacting 4-methylpropiophenone with bromine in dichloromethane, then substituting hydrogen atoms with deuterium using deuterated reagents (e.g., D₂O or deuterated ammonia). Isotopic purity (≥98 atom% D) is confirmed via mass spectrometry and ¹H/²H NMR, ensuring minimal residual protiated impurities .

Q. How can researchers characterize the structural integrity of this deuterated compound?

Key techniques include:

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

- NMR spectroscopy : Compare ¹H NMR (absence of proton signals at deuteration sites) and ¹³C NMR for backbone confirmation.

- Mass spectrometry : Confirm molecular weight (C₁₀H₁₁D₃ClNO, exact mass 199.0764) and isotopic distribution .

- FT-IR : Identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Q. What are the critical considerations for handling and storing this compound to maintain stability?

- Storage : Keep in airtight, light-resistant containers at -20°C to prevent deuteration loss or hydrolysis.

- Solubility : Use polar aprotic solvents (e.g., DMSO, deuterated chloroform) to avoid decomposition.

- Stability monitoring : Regularly test via HPLC for degradation products (e.g., protiated analogs) .

Q. How does isotopic labeling (deuteration) impact its application in kinetic studies?

Deuteration at the α-carbon reduces reaction rates in processes like keto-enol tautomerism due to the kinetic isotope effect (KIE). This is critical for mechanistic studies in organic synthesis or metabolic pathways, where deuterated analogs slow down hydrogen-transfer steps, enabling intermediate detection .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for deuteration?

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

- Multi-technique validation : Combine X-ray (SHELXL-refined) and solid-state NMR to confirm deuteration sites.

- Error analysis : Check for twinning or disorder in crystallographic data, which may misrepresent deuterium positions .

- Dynamic studies : Use variable-temperature NMR to assess rotational barriers affecting spectral assignments .

Q. How do substituent variations (e.g., -NO₂, -OCH₃) on the phenyl ring alter physicochemical properties?

- Electron-withdrawing groups (e.g., -NO₂) : Increase acidity of the α-amino proton, altering solubility and reactivity.

- Electron-donating groups (e.g., -OCH₃) : Stabilize enolate intermediates, affecting tautomerism kinetics.

- Comparative studies : Use analogs like 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride (CAS 5425-81-0) to benchmark substituent effects .

Q. What experimental designs mitigate isotopic scrambling during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.